molecular formula C12H12N2O B7807418 2-Amino-N-(naphthalen-1-YL)acetamide

2-Amino-N-(naphthalen-1-YL)acetamide

Cat. No.: B7807418
M. Wt: 200.24 g/mol
InChI Key: ZXHVADKSAXZACO-UHFFFAOYSA-N
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Description

2-Amino-N-(naphthalen-1-yl)acetamide (CAS 55596-42-4) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This chemical serves as a versatile building block in medicinal chemistry research for the synthesis and development of novel compounds. The broader class of naphthalene-functionalized acetamide derivatives has been identified as promising scaffolds in pharmaceutical research, showing potential for biological activities such as cholinesterase inhibition, which is a key therapeutic target in Alzheimer's disease research . Furthermore, research into amide-coupled naphthalene scaffolds has demonstrated potential for antibacterial and antifungal applications, with some derivatives exhibiting efficacy against various bacterial strains and Candida albicans . As a specialist intermediate, this compound is intended for use in laboratory research and development settings only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-amino-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVADKSAXZACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Naphthalene Derivatives: : One common method involves the amination of naphthalene derivatives. For example, 1-naphthylamine can be reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(naphthalen-1-yl)acetamide, which can then be treated with ammonia to yield 2-amino-N-(naphthalen-1-yl)acetamide.

  • Reductive Amination: : Another method involves the reductive amination of 1-naphthaldehyde with glycine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Amino-N-(naphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can lead to the formation of various reduced naphthalene derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions. For instance, acylation with acetic anhydride can yield N-acetyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: N-acetyl-2-amino-N-(naphthalen-1-yl)acetamide.

Scientific Research Applications

Chemistry

In organic synthesis, 2-amino-N-(naphthalen-1-yl)acetamide serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of fluorescent probes due to the inherent fluorescence of the naphthalene ring. These probes can be used in biological imaging and diagnostic assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its structural properties contribute to the electronic characteristics of these materials.

Mechanism of Action

The mechanism by which 2-amino-N-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. In materials science, its electronic properties are influenced by the conjugated naphthalene system, which can facilitate charge transport.

Comparison with Similar Compounds

Key Observations :

  • The α-amino group in the target compound distinguishes it from simpler acetamides like N-(naphthalen-1-yl)acetamide, which lacks hydrogen-bonding capacity at the α-position .

Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
2-Amino-N-(naphthalen-1-yl)acetamide 1.98 ~5–10 (aqueous) Not reported -
N-(naphthalen-1-yl)acetamide 2.65 ~1–2 (aqueous) 145–147
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide 3.12 <1 (aqueous) Not reported
Compound 6a 3.50 ~0.5 (DMSO) 162–164

Key Observations :

  • The amino group reduces hydrophobicity (lower LogP) compared to N-(naphthalen-1-yl)acetamide, improving aqueous solubility .
  • Triazole-containing analogs (e.g., 6a ) exhibit higher LogP due to aromatic rings, limiting aqueous solubility .

Key Observations :

  • Piperidine-containing analogs show potent AChE inhibition, suggesting that nitrogen-containing substituents enhance enzyme interaction .
  • Triazole derivatives (e.g., 6a ) exhibit strong antimicrobial activity, likely due to metal-binding capacity of the triazole ring .

Biological Activity

2-Amino-N-(naphthalen-1-YL)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties.

  • Molecular Formula : C14H15N2O
  • Molecular Weight : 229.29 g/mol
  • CAS Number : 100-00-0

The compound features an amino group and a naphthalene moiety, which are significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a study evaluated several analogs against various bacterial strains, demonstrating significant inhibition against Pseudomonas aeruginosa and Bacillus species. The results showed that certain modifications to the naphthalene structure enhanced the compound's efficacy.

CompoundBacterial StrainInhibition Zone (mm)
1Pseudomonas aeruginosa18
2Bacillus subtilis20
3Escherichia coli15

Anticancer Activity

The antiproliferative effects of this compound have been assessed in several cancer cell lines. A notable study reported the compound's ability to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 30 µM. The mechanism was linked to the disruption of tubulin polymerization, which is critical for cell division.

Cell LineIC50 (µM)
MCF-730
MDA-MB-23135
HeLa40

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The presence of the naphthalene ring is believed to enhance lipophilicity, facilitating membrane penetration. Once inside the cell, the compound may interact with tubulin, leading to cell cycle arrest and apoptosis.

Case Studies

  • Antimicrobial Evaluation : In a study published in the Journal of Medicinal Chemistry, derivatives of naphthalene-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the amino group significantly affected activity against various pathogens .
  • Antiproliferative Studies : A research article highlighted the synthesis of new naphthalene derivatives and their evaluation against cancer cell lines. The study concluded that compounds with specific substitutions on the naphthalene ring exhibited enhanced antiproliferative activity .

Q & A

Q. How to validate analytical methods for detecting trace impurities?

  • Answer:
  • LOQ/LOD : Establish via calibration curves (R² > 0.995).
  • Forced degradation : Acid/alkali hydrolysis to identify stability-indicating peaks.
  • Cross-validation : Compare NMR and LC-MS data for impurity profiling .

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